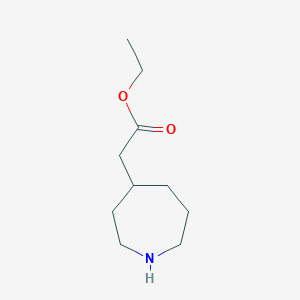![molecular formula C18H20N2O6 B13578005 [Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)
[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of both carbamoyl and nitrofuran groups in its structure makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 5-nitrofuran-2-carboxylic acid, which is then esterified with [benzyl(tert-butyl)carbamoyl]methyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ester group.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to target specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate involves its interaction with cellular components. The nitrofuran group can undergo redox cycling, generating reactive oxygen species that can damage cellular structures. Additionally, the carbamoyl group can interact with proteins and enzymes, inhibiting their function and leading to cell death. This dual mechanism makes it a potent compound for targeting cancer cells and microbial pathogens.
Comparison with Similar Compounds
Similar Compounds
[2-[benzyl(tert-butyl)amino]-2-oxoethyl] 5-nitrofuran-2-carboxylate: Similar in structure but with an amino group instead of a carbamoyl group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring instead of a furan ring.
Uniqueness
[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is unique due to its combination of a nitrofuran ring and a carbamoyl group, which provides a distinct mechanism of action and a broad range of biological activities. Its ability to generate reactive oxygen species and interact with cellular proteins makes it a versatile compound in both research and potential therapeutic applications.
Properties
Molecular Formula |
C18H20N2O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[2-[benzyl(tert-butyl)amino]-2-oxoethyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-18(2,3)19(11-13-7-5-4-6-8-13)15(21)12-25-17(22)14-9-10-16(26-14)20(23)24/h4-10H,11-12H2,1-3H3 |
InChI Key |
MPAZZXPVAPDGQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)COC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


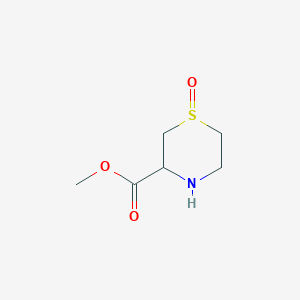
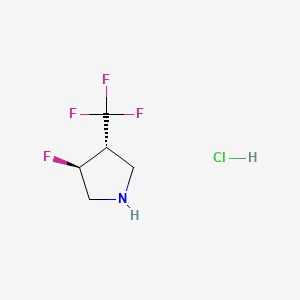
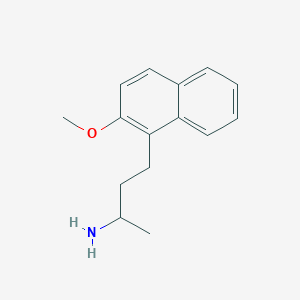
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide](/img/structure/B13577936.png)
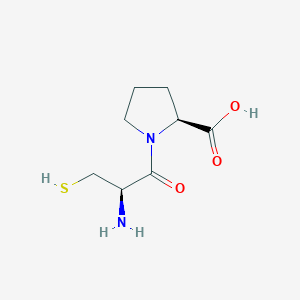
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13577967.png)
![2-cyano-N-(2-methylphenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B13577972.png)
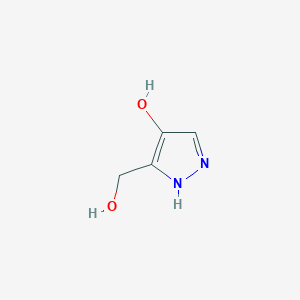
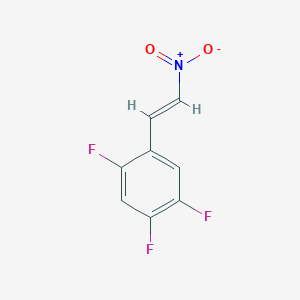
![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)

